Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

Catalog No.
S741957
CAS No.
1228182-34-0
M.F
C15H22F3P
M. Wt
290.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

CAS Number

1228182-34-0

Product Name

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine

IUPAC Name

ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane

Molecular Formula

C15H22F3P

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C15H22F3P/c1-13(2,3)19(14(4,5)6)12-9-7-11(8-10-12)15(16,17)18/h7-10H,1-6H3

InChI Key

ILWCCADVRXVLTN-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C

Catalyst Precursor in Cross-Coupling Reactions

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine serves as a valuable precursor for transition metal catalysts used in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between different organic molecules. The bulky tert-butyl (tBu) groups on the phosphorus atom sterically hinder the formation of unwanted side products, while the electron-withdrawing trifluoromethyl (CF3) group enhances the catalyst's activity.

Studies have demonstrated its effectiveness in various cross-coupling reactions, including:

  • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between an amine and an aryl halide or pseudo halide.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organic halide.
  • Stille coupling: This reaction forms carbon-carbon bonds between an organotin compound and an organic halide.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound and an organic halide.
  • Heck coupling: This reaction forms carbon-carbon bonds between an alkene and an aryl or vinyl halide.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between an organosilane and an organic halide.

The specific choice of catalyst precursor and reaction conditions depends on the desired product and the functional groups involved.

Ligand for Transition Metal Complexes

Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine can also act as a ligand, binding to transition metals to form complexes with unique properties. These complexes can be employed in various applications, including:

  • Catalysis: Similar to its role as a catalyst precursor, the ligand can influence the activity and selectivity of transition metal catalysts in various organic transformations.
  • Activation of small molecules: The ligand can facilitate the activation of small molecules like hydrogen or carbon monoxide, enabling their participation in various chemical reactions.
  • Material science: Transition metal complexes containing di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine can be used in the development of functional materials with specific properties, such as luminescence or conductivity.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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